4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-
Overview
Description
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- is an intriguing compound known for its versatile applications in various scientific fields. Its unique structure combines thiazolidinone and pyridinylidene moieties, contributing to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typical syntheses start from readily available chemicals like thiazolidin-2,4-dione and substituted pyridines.
Synthetic Pathway: : The synthesis involves a series of condensation reactions, often catalyzed by strong acids or bases. In the presence of specific catalysts, the desired compound forms through careful manipulation of temperature and reaction time.
Industrial Production Methods
Industrial scale synthesis emphasizes cost-effectiveness and safety. This typically involves batch or continuous flow processes under controlled environmental conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones, with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reductive transformations often use agents like lithium aluminum hydride (LiAlH₄) to reduce the thiazolidinone ring.
Substitution: : Nucleophilic substitutions commonly occur at the pyridinylidene moiety, involving reagents like alkyl halides.
Common Reagents and Conditions Used in These Reactions
Reagents such as Grignard reagents, sodium hydride (NaH), and various oxidizing agents are frequently employed.
Major Products Formed from These Reactions
Typical products include various oxidized derivatives, alkylated compounds, and reduced forms of the thiazolidinone core.
Scientific Research Applications
Chemistry
Catalysis: : The compound serves as a ligand in catalytic reactions, promoting the formation of complex organic molecules.
Organic Synthesis: : It's a versatile intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: : Studies show it exhibits potent activity against various bacterial strains, making it a candidate for antibiotic development.
Anticancer Research: : Preliminary research suggests it may inhibit the proliferation of certain cancer cell lines.
Medicine
Drug Development: : The compound's unique structure is investigated for potential therapeutic applications, including anti-inflammatory and antidiabetic drugs.
Industry
Material Science: : It's used in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The compound's biological effects often stem from its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA are common targets.
Pathways Involved: : It may modulate pathways such as the reactive oxygen species (ROS) generation pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Other Compounds
Structural Analogs: : Compounds like thiazolidinediones share similar cores but differ in their substituent groups, influencing their specific activities.
Uniqueness: : The unique combination of thiazolidinone and pyridinylidene moieties sets it apart from other thiazolidinones, offering a broader range of chemical reactivity and biological applications.
List of Similar Compounds
Thiazolidine-2,4-dione
5-benzylidene-2,4-thiazolidinedione
3-(2-pyridinylmethylene)thiazolidin-2,4-dione
Hopefully that covers it! If there’s something more specific you’d like, just say so.
Properties
IUPAC Name |
5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-3-7-14-11(15)10(17-12(14)16)9-6-4-5-8-13(9)2/h3-6,8H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDPOVMRUCMJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34330-15-9 | |
Record name | 5-(1-Methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34330-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-allyl-5-(1-methylpyridin-2(1H)-ylidene)rhodanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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